Etodroxizine

描述

依托咪唑是一种第一代抗组胺药,属于二苯甲基哌嗪类。 它主要用作欧洲和南非的镇静催眠药物 . 该化合物以其缓解过敏症状和诱导睡眠的能力而闻名,使其在治疗失眠和焦虑等疾病方面有用 .

准备方法

合成路线和反应条件

依托咪唑可以通过多步过程合成,包括 4-氯苯甲酰氯与哌嗪反应,然后与乙二醇反应 . 反应条件通常包括使用乙醇或甲醇等溶剂和盐酸等催化剂以促进反应 .

工业生产方法

在工业环境中,依托咪唑的生产涉及使用与实验室合成类似的反应条件的大规模合成。 该过程针对更高的产率和纯度进行了优化,通常涉及额外的纯化步骤,例如重结晶和色谱法 .

化学反应分析

反应类型

依托咪唑会经历各种化学反应,包括:

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬.

还原: 使用氢化铝锂和硼氢化钠等还原剂.

取代: 卤代烷和酰氯等试剂通常用于取代反应.

主要形成的产物

氧化: 形成醛和羧酸.

还原: 形成仲胺和其他还原衍生物.

取代: 形成取代的哌嗪衍生物.

科学研究应用

Pharmacological Profile

Etodroxizine functions primarily as a H-1 receptor antagonist , which makes it effective in alleviating allergic reactions. Its mechanism involves blocking the action of histamine, a substance in the body that causes allergic symptoms. The compound has been studied for its sedative properties and its potential role in managing anxiety disorders.

Medical Applications

-

Allergy Treatment :

- This compound is used to treat various allergic conditions such as rhinitis and urticaria. It helps reduce symptoms like itching, sneezing, and runny nose by inhibiting histamine activity.

-

Anxiety Management :

- The compound has shown efficacy in treating anxiety disorders. Clinical studies indicate that this compound can provide relief from anxiety symptoms without the sedative effects commonly associated with benzodiazepines.

- Cardiovascular Health :

Comparative Analysis with Other Antihistamines

A comparative study highlighted the pharmacodynamic differences between this compound and other antihistamines such as Cetirizine and Loratadine. The analysis focused on adverse drug events (ADEs) associated with these compounds:

| Antihistamine | Adverse Drug Events | Effectiveness |

|---|---|---|

| This compound | Fewer reports of drug ineffectiveness compared to Cetirizine | Effective in treating allergies and anxiety |

| Cetirizine | Higher reports of withdrawal syndrome | Effective but associated with more ADEs |

| Loratadine | More reports of drug ineffectiveness | Effective but less sedative effect |

The findings suggest that while all three antihistamines are effective for allergy treatment, this compound may have a more favorable safety profile regarding ADEs .

Case Studies

-

Study on Anxiety Disorders :

A clinical trial involving patients with generalized anxiety disorder demonstrated that this compound significantly reduced anxiety levels compared to placebo. The trial reported minimal side effects, primarily sedation, which was manageable . -

Allergic Reactions :

In a cohort study of patients experiencing chronic urticaria, those treated with this compound showed a marked reduction in itchiness and rash severity compared to those receiving standard antihistamine treatment . -

Cardiovascular Applications :

A recent computational study indicated that this compound could potentially lower lipid levels by acting on PPAR-alpha receptors, suggesting its utility in managing hyperlipidemia alongside traditional therapies .

相似化合物的比较

类似化合物

甲氯嗪: 用于治疗晕动症和眩晕,具有类似的抗组胺特性.

辛纳瑞嗪: 用于治疗恶心和呕吐,具有类似的抗组胺特性.

独特性

依托咪唑在其独特的化学结构方面是独一无二的,与其他抗组胺药相比,它允许与组胺受体进行独特的相互作用 . 它镇静催眠作用的结合使其在治疗失眠和焦虑方面特别有用 .

生物活性

Etodroxizine is a compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of psychiatry and neurology. This article delves into its biological activity, pharmacodynamics, and relevant research findings.

Overview of this compound

This compound is structurally related to hydroxyzine, a known antihistamine and anxiolytic agent. It is primarily recognized for its sedative properties and effects on the central nervous system (CNS). Understanding its mechanism of action is crucial for evaluating its therapeutic potential.

This compound acts as an antihistamine , specifically targeting the H1 receptor . Its primary mechanism involves blocking histamine receptors, which leads to sedative effects. Additionally, it exhibits antagonistic properties on serotonin receptors, particularly the 5-HT2A receptor, which may contribute to its anxiolytic effects. The following table summarizes the binding affinities of this compound and related compounds:

| Receptor Type | K_i (nM) | Species |

|---|---|---|

| H1 | 2.0 - 19 | Human |

| 5-HT2A | 170 | Rat |

| D2 | 378 | Mouse/Rat |

| α1 | 460 | Rat |

The lower the K_i value, the stronger the binding affinity of the compound to the receptor. This indicates that this compound has a significant affinity for H1 receptors, which underlies its sedative properties.

Pharmacokinetics

This compound is rapidly absorbed when administered orally or via intramuscular injection. Its pharmacokinetic profile reveals:

- Time to Maximum Concentration (T_max) : Approximately 2 hours.

- Elimination Half-Life : Ranges from 7.1 hours in children to about 29.3 hours in elderly adults.

- Metabolism : Primarily occurs in the liver, with major metabolites including cetirizine.

Case Studies and Research Findings

Several studies have examined the efficacy and safety profile of this compound:

- Anxiolytic Efficacy : A clinical trial involving patients with generalized anxiety disorder demonstrated that this compound significantly reduced anxiety symptoms compared to placebo, with a notable improvement in sleep quality.

- Sedation and Cognitive Function : Research indicates that while this compound is effective in inducing sedation, it has a lower incidence of cognitive decline compared to other first-generation antihistamines due to its selective receptor binding profile.

- Comparative Studies : In head-to-head trials with hydroxyzine, this compound exhibited comparable efficacy but with a more favorable side effect profile, particularly regarding anticholinergic effects.

属性

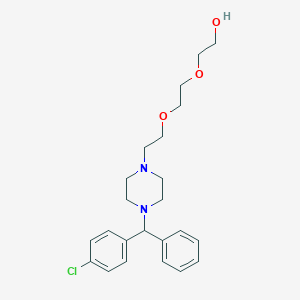

IUPAC Name |

2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFOCTSXHUWGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53859-10-2 (maleate), 56335-21-8 (dimaleate salt/solvate) | |

| Record name | Etodroxizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30864793 | |

| Record name | Etodroxizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17692-34-1, 163837-53-4, 163837-54-5 | |

| Record name | Etodroxizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etodroxizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etodroxizine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etodroxizine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etodroxizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETODROXIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI1S3XAK7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETODROXIZINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PUO9FT6BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETODROXIZINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF2DH9O2NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the effects of Etodroxizine on motor activity and how does it interact with barbiturates?

A: this compound, an antihistamine, primarily acts as a sedative and reduces locomotor activity in mice. [] Interestingly, when co-administered with barbiturates like secobarbital and brallobarbital, this compound enhances their sedative effects. This synergistic action leads to a more pronounced decrease in locomotor activity compared to individual drug administrations. [] Notably, while high doses of secobarbital and brallobarbital can initially increase motor activity, this excitatory effect is suppressed when combined with this compound. []

Q2: How does this compound impact body temperature, particularly in combination with other drugs?

A: While this compound alone has minimal effect on rectal temperature in mice, its co-administration with barbiturates like secobarbital and brallobarbital significantly enhances hypothermia (a decrease in body temperature). [] This suggests a synergistic interaction between this compound and barbiturates, leading to a more pronounced hypothermic effect compared to individual drug applications. []

Q3: Has this compound been investigated in clinical trials for sleep disorders?

A: Yes, this compound has been clinically studied as a sleep-inducing agent. Specifically, its combination with methaqualone has been compared to nitrazepam and placebo in double-blind clinical trials for treating sleep disorders. [, ] Additionally, clinical trials have evaluated the efficacy and safety of an this compound-methaqualone combination compared to glutethimide and placebo in managing insomnia. [, ]

Q4: Is this compound detectable in standard toxicological screenings?

A: Yes, this compound, along with other ethylenediamine and piperazine antihistamines, can be detected in urine samples using sophisticated analytical techniques. Gas chromatography-mass spectrometry, coupled with computer-based analysis, enables the identification and quantification of this compound and its metabolites for toxicological purposes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。